molecular formula C7H9NO3 B6164063 methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans CAS No. 2649079-06-9

methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans

Cat. No.: B6164063
CAS No.: 2649079-06-9
M. Wt: 155.2
InChI Key:
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Description

Methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans is an organic compound that features a cyclobutane ring with an isocyanate group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with an isocyanate reagent. The reaction conditions often require the use of a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans involves its interaction with molecular targets through its functional groups. The isocyanate group can react with nucleophiles, forming covalent bonds with amino acids in proteins or other biomolecules. This reactivity can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate, trans: Similar structure but with an amine group instead of an isocyanate group.

    Methyl (1r,3r)-3-hydroxycyclobutane-1-carboxylate, trans: Contains a hydroxyl group instead of an isocyanate group.

Uniqueness: Methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential applications compared to its analogs. The isocyanate group allows for specific interactions and reactions that are not possible with the amine or hydroxyl derivatives.

Properties

CAS No.

2649079-06-9

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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